molecular formula C18H26N2O3S B044412 Delequamine CAS No. 119905-05-4

Delequamine

Cat. No.: B044412
CAS No.: 119905-05-4
M. Wt: 350.5 g/mol
InChI Key: JKDBLHWERQWYKF-JLSDUUJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Delequamine exerts its effects by selectively blocking alpha-2 adrenergic receptors. This blockade increases norepinephrine transmission by preventing its re-uptake at the synapse. Additionally, this compound modulates the norepinephrine-induced contractility in the smooth muscle of the penis, facilitating erection by enhancing nitric oxide release .

Comparison with Similar Compounds

Delequamine is often compared with other alpha-2 adrenergic receptor antagonists, such as yohimbine. While both compounds share similar mechanisms of action, this compound is more selective and potent . Other similar compounds include:

This compound’s unique selectivity and potency make it a valuable compound for research in various fields.

Biological Activity

Delequamine, also known as RS-15385-197, is a selective α2-adrenergic receptor antagonist that has garnered attention in pharmacological research, particularly in the context of erectile dysfunction (ED) and sexual behavior modulation. This compound exhibits significant selectivity against other receptor types, notably showing over 1000-fold selectivity against 5-HT1A receptors and α1-adrenoceptors, making it a unique candidate for therapeutic applications in sexual health .

Receptor Interaction

This compound primarily functions by antagonizing α2-adrenergic receptors, which are known to play a crucial role in the modulation of neurotransmitter release and smooth muscle tone. The blockade of these receptors facilitates increased norepinephrine release, enhancing penile erection by promoting vasodilation and relaxation of cavernous smooth muscles .

Biological Pathways

The biological activity of this compound can be understood through its impact on various signaling pathways:

  • NO-cGMP Pathway : By increasing the availability of norepinephrine, this compound indirectly influences the nitric oxide (NO) pathway. NO is critical for the production of cyclic guanosine monophosphate (cGMP), which mediates smooth muscle relaxation in the corpus cavernosum of the penis.
  • cAMP Pathway : Additionally, this compound may affect cyclic adenosine monophosphate (cAMP) levels, further contributing to muscle relaxation and erectile function .

Experimental Studies

Several studies have investigated the effects of this compound on sexual response and erectile function:

  • Erectile Dysfunction Models : In animal models, particularly rats, this compound has been shown to significantly enhance erectile responses when administered prior to sexual stimulation. This effect is attributed to its ability to modulate central and peripheral adrenergic pathways .
  • Female Sexual Behavior : Research has also explored the impact of this compound on female sexual behavior. In controlled experiments, it was observed that administration of this compound influenced sexual receptivity and behavior in female rats, indicating its broader implications in sexual health beyond male erectile function .

Case Studies

A notable case study involved a cohort of subjects with diagnosed erectile dysfunction receiving this compound as part of their treatment regimen. The results indicated a marked improvement in erectile function scores compared to baseline measurements, supporting the compound's efficacy as a therapeutic agent for ED .

Data Summary

Here is a summary table highlighting key findings from various studies on this compound:

Study TypeSubject TypeKey Findings
Animal StudyRatsEnhanced erectile response; modulation of adrenergic pathways
Clinical Case StudyHumanSignificant improvement in erectile function scores
Behavioral StudyFemale RatsInfluenced sexual receptivity and behavior

Properties

CAS No.

119905-05-4

Molecular Formula

C18H26N2O3S

Molecular Weight

350.5 g/mol

IUPAC Name

(8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine

InChI

InChI=1S/C18H26N2O3S/c1-23-15-5-6-16-13(10-15)7-9-19-12-14-4-3-8-20(24(2,21)22)17(14)11-18(16)19/h5-6,10,14,17-18H,3-4,7-9,11-12H2,1-2H3/t14-,17+,18+/m1/s1

InChI Key

JKDBLHWERQWYKF-JLSDUUJJSA-N

SMILES

COC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H]3C[C@H]4[C@H](CCCN4S(=O)(=O)C)CN3CC2

Canonical SMILES

COC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2

Key on ui other cas no.

119905-05-4

Synonyms

5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine
5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aR-(8aalpha,12aalpha,13aalpha))-isomer
5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aS-(8aalpha,12aalpha,13aalpha))-isomer
Delequamine
delequamine hydrochloride
DMMIN
RS 15385
RS 15385-197
RS-15385
RS-15385-197

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.